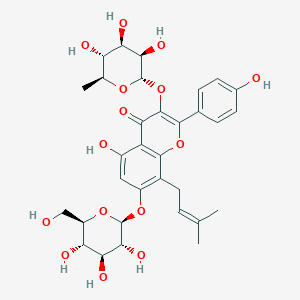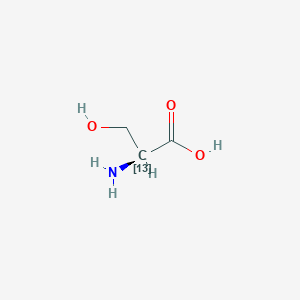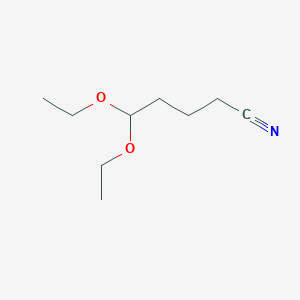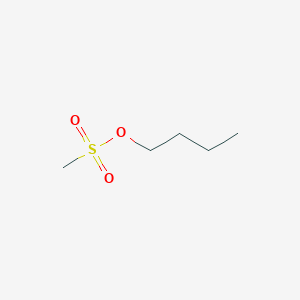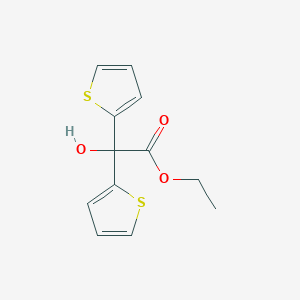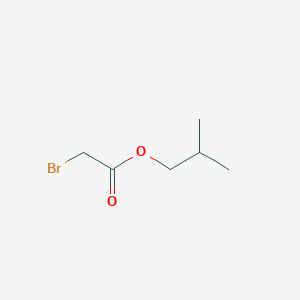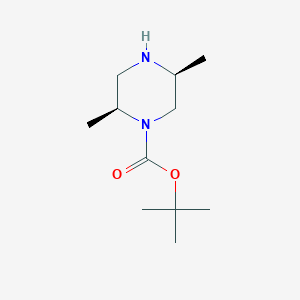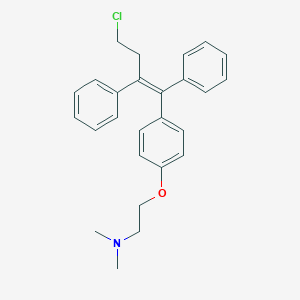
Toremifeno
Descripción general
Descripción
El toremifeno es un modulador selectivo del receptor de estrógeno (SERM) no esteroideo que se utiliza principalmente en el tratamiento del cáncer de mama positivo para el receptor de estrógeno en mujeres posmenopáusicas . Es un derivado del trifeniletileno, estrechamente relacionado con el tamoxifeno, y exhibe propiedades tanto estrogénicas como antiestrogénicas dependiendo del tipo de tejido . El this compound se comercializa bajo el nombre comercial de Fareston y se utiliza en medicina desde 1997 .
Aplicaciones Científicas De Investigación
El toremifeno tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El toremifeno ejerce sus efectos uniéndose a los receptores de estrógeno en los tumores y otros tejidos. Actúa como un antagonista del estrógeno en el tejido mamario, inhibiendo los efectos estimulantes del crecimiento del estrógeno. En otros tejidos, como el hueso y el sistema cardiovascular, puede tener efectos estrogénicos, promoviendo resultados beneficiosos . Los objetivos y vías moleculares implicados incluyen el receptor de estrógeno alfa (ERα) y beta (ERβ), así como vías de señalización aguas abajo que regulan la proliferación celular y la apoptosis .
Safety and Hazards
Toremifene can cause a range of side effects, such as hot flashes, endometrial hyperplasia or uterine cancer, ovarian cyst formation, and thromboembolic disease . In case of exposure, it is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
Análisis Bioquímico
Biochemical Properties
Toremifene binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending on various factors such as the duration of treatment, animal species, gender, target organ, or endpoint selected . It has been found to have some superoxide anion but no peroxyl radical scavenging activity .
Cellular Effects
Toremifene has tissue-specific actions: it has estrogenic (agonist) activity on the cardiovascular system and on bone tissue and it has weak estrogenic effects on uterine tissue. It also has antiestrogenic (estrogen-antagonist) activity on breast tissue . Toremifene can damage the cytoskeleton, inhibit vascular smooth muscle cell proliferation, migration, and adhesion, and induce abnormal cell morphology and apoptosis .
Molecular Mechanism
Toremifene is a nonsteroidal triphenylethylene derivative that binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities . The antiestrogenic effects may be related to its ability to compete with estrogen for binding sites in target tissues such as the breast .
Temporal Effects in Laboratory Settings
Toremifene has a long elimination half-life of approximately 5 days, and steady state is reached by 6 weeks depending on the dose given . In a study of premenopausal breast cancer patients, toremifene and tamoxifen were found to have similar side effects on the female genital system and quality of life .
Dosage Effects in Animal Models
In animal models, toremifene’s antiestrogenicity/estrogenicity ratio is about 5 times that of tamoxifen, though it requires somewhat higher doses for full effectiveness . It is active against breast cancer in animal and cell culture models .
Metabolic Pathways
Toremifene is metabolized in the liver by cytochrome P450 enzymes, and it is eliminated primarily in the feces following enterohepatic circulation . The metabolism of Toremifene can be decreased when combined with certain other drugs .
Transport and Distribution
Toremifene is 99.7% bound to plasma proteins, with 92% bound specifically to albumin . The apparent volume of distribution of toremifene ranged from 457 to 958 L .
Subcellular Localization
As a selective estrogen receptor modulator, it is expected to localize in the nucleus where it binds to estrogen receptors .
Métodos De Preparación
La síntesis de toremifeno implica varios pasos, comenzando con la estructura básica del trifeniletileno. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de trifeniletileno: Esto implica la reacción de benzaldehído con acetofenona en presencia de una base para formar chalcona, seguida de ciclización para formar el núcleo de trifeniletileno.
Cloración: El núcleo de trifeniletileno se clora luego para introducir un átomo de cloro en la posición para.
Eterificación: El compuesto clorado se hace reaccionar con 4-(2-dimetilaminoetoxi)fenol para formar el producto final, this compound.
Los métodos de producción industrial a menudo implican la optimización de estos pasos para aumentar el rendimiento y la pureza, al tiempo que minimizan los costos y el impacto ambiental .
Análisis De Reacciones Químicas
El toremifeno experimenta varias reacciones químicas, que incluyen:
Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones incluyen varios metabolitos hidroxilados y desmetilados .
Comparación Con Compuestos Similares
El toremifeno a menudo se compara con otros SERM, como el tamoxifeno y el raloxifeno. Si bien los tres compuestos comparten un mecanismo de acción similar, existen diferencias clave:
Tamoxifeno: Al igual que el this compound, el tamoxifeno se utiliza para tratar el cáncer de mama positivo para el receptor de estrógeno.
Raloxifeno: El raloxifeno se utiliza principalmente para prevenir la osteoporosis en mujeres posmenopáusicas y para reducir el riesgo de cáncer de mama invasivo.
El perfil único del this compound, con sus efectos estrogénicos y antiestrogénicos equilibrados, lo convierte en una opción valiosa en el tratamiento del cáncer de mama y potencialmente otras afecciones relacionadas con las hormonas .
Propiedades
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCLJVABOIYOMF-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89778-27-8 (citrate (1:1)) | |
| Record name | Toremifene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023689 | |
| Record name | Toremifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Toremifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.09e-04 g/L | |
| Record name | Toremifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Toremifene is a nonsteroidal triphenylethylene derivative. Toremifene binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending upon the duration of treatment, animal species, gender, target organ, or endpoint selected. The antitumor effect of toremifene in breast cancer is believed to be mainly due to its antiestrogenic effects, in other words, its ability to compete with estrogen for binding sites in the cancer, blocking the growth-stimulating effects of estrogen in the tumor. Toremifene may also inhibit tumor growth through other mechanisms, such as induction of apoptosis, regulation of oncogene expression, and growth factors. | |
| Record name | Toremifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00539 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
89778-26-7 | |
| Record name | Toremifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89778-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toremifene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toremifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00539 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Toremifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanamine, 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOREMIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NFE54O27T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Toremifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
108-110 °C, 108 - 110 °C | |
| Record name | Toremifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00539 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Toremifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




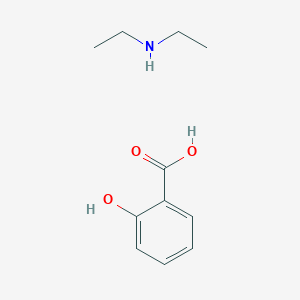

![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)
